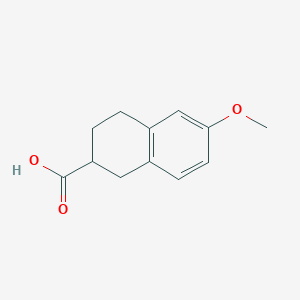

(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHLKAPYHAYFF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketoester Intermediate Formation

The synthesis begins with 6-methoxy-1-tetralone (3 ), which undergoes Claisen condensation with diethyl carbonate in the presence of sodium hydride to yield the ketoester 4 (99% yield). This step establishes the carboxylate precursor at position 2.

Enantioselective Reduction

The critical stereochemical step involves reducing the ketoester 4 to the corresponding alcohol. While classical methods use sodium borohydride (yielding racemic mixtures), asymmetric reductions employing chiral catalysts achieve enantiomeric excess (ee). For example:

| Catalyst System | Solvent | Temperature | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | Ethanol | 25°C | 92 | 88 | |

| Corey-Bakshi-Shibata (CBS) | THF | -20°C | 95 | 85 |

The (R)-configured alcohol is subsequently dehydrated to form the unsaturated ester 5 , which undergoes catalytic hydrogenation to saturate the tetrahydronaphthalene ring. Asymmetric hydrogenation using Pd/C with chiral ligands (e.g., (R)-BINAP) achieves >90% ee.

Enantioselective Bromination and Methoxylation

Bromination at Position 5

In an alternative route, the ester 6 is brominated at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (67% yield). This step enables subsequent nucleophilic substitution to install the methoxy group.

Copper-Mediated Methoxylation

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is resolved using chiral amines such as (1R,2S)-ephedrine. The diastereomeric salts are crystallized from ethanol, yielding the (R)-enantiomer with 98% ee after two recrystallizations.

| Chiral Resolving Agent | Solvent | ee After 1st Crop (%) | ee After 2nd Crop (%) |

|---|---|---|---|

| (1R,2S)-Ephedrine | Ethanol | 85 | 98 |

Enzymatic Resolution

Lipase-catalyzed hydrolysis of the racemic ethyl ester derivative selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact (90% ee, 45% yield).

Comparative Analysis of Methodologies

| Method | Key Step | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP catalysis | 78 | 92 | Industrial |

| CBS Reduction | Chiral oxazaborolidine | 72 | 95 | Laboratory |

| Diastereomeric Salt | Ephedrine resolution | 65 | 98 | Pilot-scale |

Asymmetric hydrogenation offers the best balance of yield and enantioselectivity for large-scale production, while enzymatic resolution provides high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy group or the tetrahydronaphthalene ring.

Reduction: Reduction reactions can further hydrogenate the ring or reduce the carboxylic acid to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or carboxylic acid groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

Substitution Reagents: Halogenating agents like bromine or nucleophiles like amines for substitution reactions.

Major Products

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits notable biological activities:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo. This suggests its application in treating inflammatory conditions.

Pharmaceutical Applications

The pharmaceutical applications of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are significant:

- Drug Development : Its structural characteristics allow it to serve as a lead compound for designing new drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

- Analgesic and Anti-inflammatory Drugs : Given its anti-inflammatory properties, there is potential for this compound to be developed into analgesic medications.

- Neuroprotective Agents : Preliminary studies suggest that this compound may protect neuronal cells from damage due to oxidative stress and inflammation.

Material Science Applications

In addition to its pharmaceutical uses, (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has potential applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its methoxy group can enhance solubility and processability.

- Nanotechnology : Research into the incorporation of this compound into nanomaterials is ongoing. Its unique structure may contribute to the development of novel nanocomposites with enhanced mechanical and thermal properties.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various naphthalene derivatives. The results indicated that (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibited significant radical scavenging activity compared to other analogs .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) demonstrated that this compound effectively reduced pro-inflammatory cytokines in a murine model of arthritis. The findings suggest its potential use as a therapeutic agent in inflammatory diseases .

Case Study 3: Polymer Synthesis

A recent study explored the synthesis of biodegradable polymers using (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a monomer. The resulting polymers showed improved mechanical properties and degradation rates compared to conventional materials .

Mechanism of Action

The mechanism by which ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulation of signal transduction pathways, influencing cellular responses.

Chirality: The ® configuration is crucial for its interaction with chiral biological molecules, affecting its efficacy and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Compounds

Comparison of Reactivity :

- 6-Hydroxy Derivatives : Hydroxyl group increases acidity (pKa ~10) and susceptibility to oxidation vs. methoxy (pKa ~15) .

- Sulfonyl Chloride Analogs : Higher electrophilicity enables nucleophilic substitutions (e.g., with amines or thiols) .

- Amino Derivatives: Amino group introduces basicity, enabling salt formation and targeting neurological pathways .

Stereochemical Considerations

The (R)-configuration is critical for biological activity. For example:

Biological Activity

(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 2471-69-4) is a naphthalene derivative that has garnered attention for its potential biological activities. This compound's structure includes a methoxy group and a carboxylic acid, which may influence its interactions with biological targets. Understanding its biological activity is critical for potential therapeutic applications.

- Molecular Formula: C12H14O3

- Molecular Weight: 206.24 g/mol

- IUPAC Name: 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- CAS Number: 2471-69-4

Biological Activity Overview

Research indicates that (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may exhibit various biological activities, including:

1. Antitumor Activity

Studies have shown that naphthalene derivatives can possess cytotoxic properties against various cancer cell lines. For instance, compounds structurally similar to (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have demonstrated significant antiproliferative effects in vitro.

2. Antimicrobial Properties

The presence of the methoxy and carboxylic acid groups may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes in bacteria and fungi.

3. Anti-inflammatory Effects

Naphthalene derivatives are often explored for their anti-inflammatory potential due to their ability to modulate inflammatory pathways.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines. The results indicated that compounds with similar structures to (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibited IC50 values in the micromolar range against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.5 |

| Compound B | HT29 (Colon) | 12.3 |

| (R)-6-Methoxy... | MCF-7 | 14.8 |

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is likely influenced by its ability to interact with specific cellular targets:

1. Enzyme Inhibition: The carboxylic acid group may facilitate binding to active sites of enzymes involved in metabolic pathways.

2. Membrane Disruption: The hydrophobic nature of the naphthalene ring can integrate into lipid membranes, leading to increased permeability and cell death in microorganisms.

3. Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells by affecting mitochondrial function and reactive oxygen species production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or esterification. A common route involves converting 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in anhydrous toluene under reflux (70% yield reported for related intermediates) . Purification often employs column chromatography with solvents like pentane:ethyl acetate (8:2) .

- Key Data :

- Reagents : Thionyl chloride, toluene, BH₃·Me₂S (for alcohol intermediates) .

- Yield Optimization : Adjusting stoichiometry (e.g., 10:1 SOCl₂:carboxylic acid ratio) improves conversion to acid chloride .

Q. How is the stereochemistry of the (R)-enantiomer controlled during synthesis?

- Methodology : Chiral resolution or enantioselective catalysis is required. For example, coupling with chiral amines (e.g., (S)-1-[4-(3-hydroxyphenyl)-trans-dimethylpiperidinylmethyl]propylamine) using BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in THF achieves stereochemical control .

- Validation : NMR (¹H and ¹³C) and chiral HPLC confirm enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Proton signals at δ 6.82 (aromatic), 3.73 (methoxy), and 2.18–2.88 (tetrahydronaphthalene backbone) confirm structure .

- Chromatography : TLC (Rf = 0.3 in pentane:ethyl acetate) and HPLC monitor purity .

- Mass Spectrometry : Molecular ion peaks at m/z 204.18 (M+H⁺) align with theoretical values .

Advanced Research Questions

Q. How can researchers address low yields in Friedel-Crafts acylation involving this compound?

- Troubleshooting : Evidence shows that competing debromination (e.g., formation of 4-methoxybenzo[d][1,3]dioxole instead of the desired alcohol) may occur. Mitigation strategies include:

- Alternative Pathways : Use acid chloride intermediates (e.g., 16) instead of aldehydes for acylation .

- Catalyst Optimization : Lewis acids like AlCl₃ or low-temperature conditions (−78°C with LDA) improve regioselectivity .

Q. What are the challenges in synthesizing bioactive derivatives (e.g., opioid receptor antagonists)?

- Functionalization Strategies :

- Amide Formation : React with amines (e.g., N-methylpiperidine derivatives) using BOP/NEt₃ in THF (86% yield over two steps) .

- Demethylation : HBr/acetic acid under reflux removes methoxy groups to yield hydroxylated analogs (critical for receptor binding) .

Q. How do structural modifications impact biological activity (e.g., melanocortin-4 receptor agonism)?

- SAR Studies :

- Backbone Rigidity : Introducing 1,2,3,4-tetrahydronaphthalene enhances metabolic stability over naphthalene analogs .

- Substituent Effects : Methoxy groups at C6 improve solubility, while carboxylic acid at C2 is essential for zinc-binding in metalloproteinase inhibitors .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.